N-(4-Methylpiperidin-3-yl)but-2-enamide
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Overview
Description
N-(4-Methylpiperidin-3-yl)but-2-enamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an enamide functional group. Enamides are known for their stability and reactivity, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpiperidin-3-yl)but-2-enamide can be achieved through several methods. One common approach involves the selective desaturation of amides. This method utilizes an Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides . The reaction conditions typically involve the use of oxidants and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylpiperidin-3-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the enamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NIS (N-Iodosuccinimide) and reducing agents like NaBH4 (Sodium borohydride). The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield β-halogenated enamides, while reduction may produce amines or other derivatives .
Scientific Research Applications
N-(4-Methylpiperidin-3-yl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis due to its reactivity and stability.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-(4-Methylpiperidin-3-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring and enamide functional group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide: A similar compound with a methyl group at a different position.
N-(4-Methylbenzoyl)piperidine: Another related compound with a benzoyl group instead of an enamide.
Uniqueness
N-(4-Methylpiperidin-3-yl)but-2-enamide is unique due to its specific structure, which combines the piperidine ring with an enamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-N-(4-methylpiperidin-3-yl)but-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-3-4-10(13)12-9-7-11-6-5-8(9)2/h3-4,8-9,11H,5-7H2,1-2H3,(H,12,13)/b4-3+ |
InChI Key |
SGCORDFHTALQFM-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1CNCCC1C |
Canonical SMILES |
CC=CC(=O)NC1CNCCC1C |
Origin of Product |
United States |
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